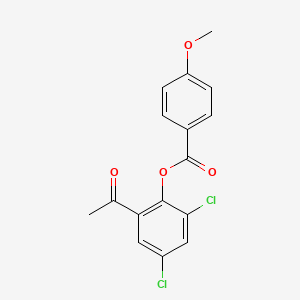![molecular formula C12H15ClN2O5S B14135871 4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine CAS No. 40833-69-0](/img/structure/B14135871.png)
4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine is a chemical compound with the molecular formula C10H11ClN2O5S and a molecular weight of 306.72 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a 2-chloro-5-nitrophenylsulfonyl group and two methyl groups at the 2 and 6 positions.
Preparation Methods
The synthesis of 4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine typically involves the reaction of 2,6-dimethylmorpholine with 2-chloro-5-nitrobenzenesulfonyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Scientific Research Applications
4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine involves its ability to react with nucleophiles, such as amino acid residues in proteins. This reaction can lead to the modification or inhibition of enzyme activity, making it a useful tool in biochemical research . The compound’s sulfonyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
4-[(2-Chloro-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine can be compared to other sulfonyl-containing compounds, such as:
4-[(2-Chloro-5-nitrophenyl)sulfonyl]morpholine: Similar structure but lacks the methyl groups at the 2 and 6 positions, which can affect its reactivity and solubility.
4-[(2-Bromo-5-nitrophenyl)sulfonyl]-2,6-dimethylmorpholine: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and biological activity.
4-[(2-Chloro-5-nitrophenyl)sulfonyl]piperidine: Similar structure but with a piperidine ring instead of a morpholine ring, which can affect its chemical properties and applications.
Properties
CAS No. |
40833-69-0 |
|---|---|
Molecular Formula |
C12H15ClN2O5S |
Molecular Weight |
334.78 g/mol |
IUPAC Name |
4-(2-chloro-5-nitrophenyl)sulfonyl-2,6-dimethylmorpholine |
InChI |
InChI=1S/C12H15ClN2O5S/c1-8-6-14(7-9(2)20-8)21(18,19)12-5-10(15(16)17)3-4-11(12)13/h3-5,8-9H,6-7H2,1-2H3 |
InChI Key |
NKZPUBGDAOYAKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-(4-ethylbenzyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B14135793.png)
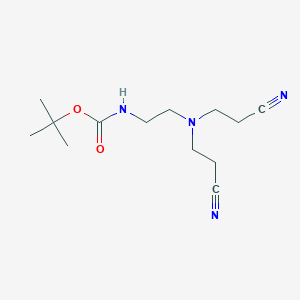

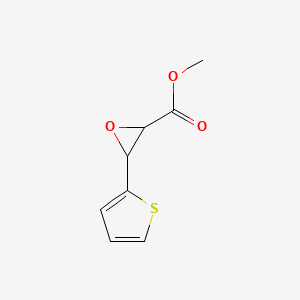

![(1'S,2'S,3'S,10b'R)-3'-(2,4-dichlorobenzoyl)-2'-(2-ethoxybenzoyl)-3',10b'-dihydro-2'H-spiro[indoline-3,1'-pyrrolo[2,1-a]isoquinolin]-2-one](/img/structure/B14135824.png)

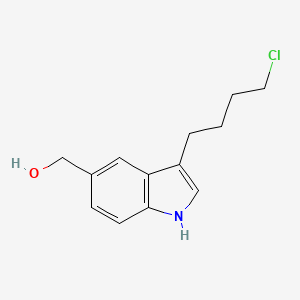

![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,6-difluorophenyl]carbazole](/img/structure/B14135838.png)
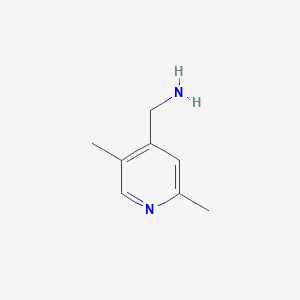
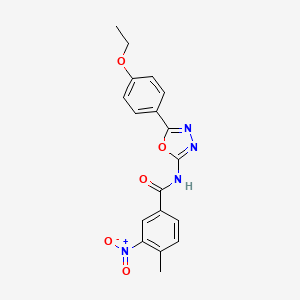
![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B14135846.png)
